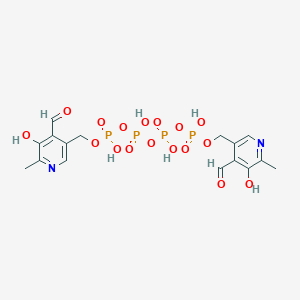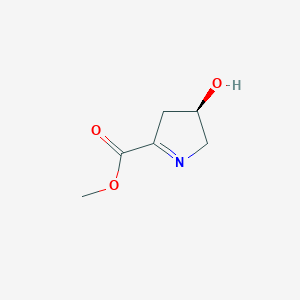
Bispyridoxal tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bispyridoxal tetraphosphate (BPTP) is a coenzyme that plays a vital role in various biological processes. This coenzyme is synthesized from vitamin B6 and is involved in the regulation of enzymatic activities in the body. BPTP is widely used in scientific research for its unique biochemical and physiological effects.
Wirkmechanismus
Bispyridoxal tetraphosphate acts as a coenzyme for various enzymes, which means that it is required for their proper functioning. This compound binds to the active site of enzymes and helps in the catalysis of chemical reactions. This compound also acts as a substrate for the enzyme pyridoxal kinase, which is responsible for the synthesis of vitamin B6.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. It plays a vital role in the metabolism of amino acids, carbohydrates, and lipids. This compound is also involved in the regulation of neurotransmitters and the synthesis of heme. This compound is also essential for the proper functioning of the immune system and the maintenance of healthy skin.
Vorteile Und Einschränkungen Für Laborexperimente
Bispyridoxal tetraphosphate has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable and can be stored for long periods. However, this compound has some limitations for lab experiments. It is expensive and requires specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the use of Bispyridoxal tetraphosphate in scientific research. One area of research is the role of this compound in the regulation of gene expression. Another area of research is the use of this compound as a therapeutic agent for various diseases, including cancer and neurological disorders. This compound can also be used as a diagnostic tool for the detection of certain diseases.
Conclusion:
This compound is a coenzyme that plays a vital role in various biological processes. It is synthesized from vitamin B6 and is involved in the regulation of enzymatic activities in the body. This compound has various biochemical and physiological effects on the body and is widely used in scientific research. The future directions for the use of this compound in scientific research are promising, and further research is needed to explore its potential applications.
Synthesemethoden
Bispyridoxal tetraphosphate is synthesized by reacting pyridoxal with pyrophosphate. The reaction is catalyzed by the enzyme pyridoxal kinase. The product of this reaction is pyridoxal-5-phosphate, which is further reacted with pyridoxamine to form this compound.
Wissenschaftliche Forschungsanwendungen
Bispyridoxal tetraphosphate is widely used in scientific research for its unique properties. It is used as a cofactor for various enzymes, including transaminases, decarboxylases, and racemases. This compound is also used as a substrate for the enzyme pyridoxal kinase, which is essential for the synthesis of vitamin B6.
Eigenschaften
| 118446-89-2 | |
Molekularformel |
C16H20N2O17P4 |
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H20N2O17P4/c1-9-15(21)13(5-19)11(3-17-9)7-31-36(23,24)33-38(27,28)35-39(29,30)34-37(25,26)32-8-12-4-18-10(2)16(22)14(12)6-20/h3-6,21-22H,7-8H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
CLICQTRICXUYJH-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
| 118446-89-2 | |
Synonyme |
(bisPL)P4 bispyridoxal tetraphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)



